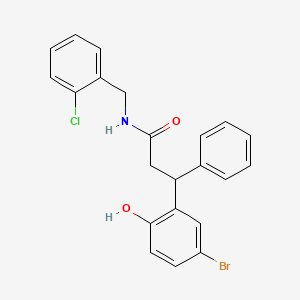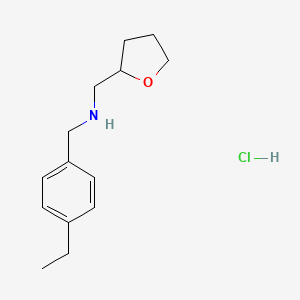![molecular formula C20H23BrN2O2 B4139012 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4139012.png)
5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide
Übersicht
Beschreibung
5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the limbic system of the brain. By blocking the activity of this receptor, 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide reduces the release of dopamine, a neurotransmitter that is involved in reward and motivation pathways. This mechanism of action makes 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide a potential candidate for the treatment of addiction and other disorders that involve dysregulation of the dopamine system.
Biochemical and Physiological Effects
5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce the expression of genes involved in cancer cell proliferation and survival. In animal studies, 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to reduce drug-seeking behavior and to improve cognitive function. It has also been found to reduce the symptoms of Parkinson's disease in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is its ability to inhibit cancer cell growth, which makes it a potential candidate for cancer therapy. However, one limitation of using 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several areas of future research that could be pursued with 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide. One direction is to further investigate its potential as a cancer therapy. This could involve exploring its efficacy in different types of cancer and in combination with other treatments. Another direction is to investigate its potential as a treatment for addiction and other disorders that involve dysregulation of the dopamine system. This could involve clinical trials to determine its safety and efficacy in humans. Finally, future research could focus on developing analogs of 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide with improved pharmacological properties, such as increased solubility and selectivity.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective antagonism of the dopamine D3 receptor, which is implicated in a variety of neurological and psychiatric disorders. 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been investigated for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-(2-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-14-12-15(21)13-16(19(14)25-2)20(24)22-17-8-4-5-9-18(17)23-10-6-3-7-11-23/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTXDOXTWMWSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC=C2N3CCCCC3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-3-methyl-N-[2-(piperidin-1-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4138935.png)


![11-methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B4138958.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4138961.png)
![N-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(5-chloro-2-methoxybenzyl)ethanamine](/img/structure/B4138975.png)
![2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4138979.png)

![2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4138983.png)
![1-(3-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4138993.png)
![N-(4-chlorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4139004.png)
![1-[(4-methoxybenzyl)thio]-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4139018.png)
![N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide](/img/structure/B4139033.png)